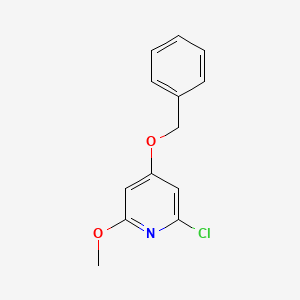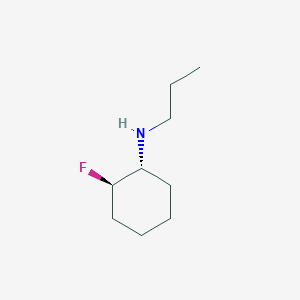
4-(Benzyloxy)-2-methoxy-6-chloropyridine
Overview
Description
4-(Benzyloxy)-2-methoxy-6-chloropyridine is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhanced Dienophilicity in Organic Synthesis
In a study by Connon and Hegarty (2004), the reactivity of 4-aryloxy analogues of 2,3-pyridyne, closely related to 4-(Benzyloxy)-2-methoxy-6-chloropyridine, was explored. They reported the enhanced dienophilicity of these compounds, which can undergo regioselective lithiation followed by a [4+2] cycloaddition reaction with furan, yielding endoxides with moderate to good yields. This work demonstrates the potential of such compounds in constructing complex organic molecules through cycloaddition reactions (Connon & Hegarty, 2004).
Luminescent Liquid Crystalline Materials
Another significant application is in the field of luminescent materials, as investigated by A. N. and A. V. Adhikari (2014). They synthesized a series of cyanopyridone-based compounds, demonstrating their potential as luminescent mesogens. These compounds exhibit strong absorption and blue emission bands with good quantum yields, making them suitable for use in optoelectronic devices and as materials for studying supramolecular organizations (A. N. & A. V. Adhikari, 2014).
Synthesis and Liquid Crystalline Behavior
Ahipa et al. (2014) synthesized a series of luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, demonstrating the liquid crystalline behavior and photophysical properties of these compounds. Their work highlights the potential applications of such compounds in the development of new materials with specific liquid crystalline phases and optical properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).
Organic Synthesis and Reactivity
Further extending the applications in organic synthesis, Kandeel and Youssef (2001) studied the reactions of certain pyridine derivatives, showing the versatility of these compounds in forming various organic structures. Their work provides insights into the synthetic utility of pyridine analogues in constructing complex organic frameworks (Kandeel & Youssef, 2001).
Antioxidant Properties
Wijtmans et al. (2004) investigated a series of 6-substituted-2,4-dimethyl-3-pyridinols for their antioxidant properties. This study underscores the potential health-related applications of pyridine derivatives as antioxidants, which could be relevant in the development of therapeutic agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
It’s known that it undergoes hydrogenation over palladium to afford pyridine . It also participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Biochemical Pathways
It’s known that pyridine derivatives play a significant role in various biochemical processes .
Pharmacokinetics
It’s known that pyridine n-oxides are less basic than pyridine, which may influence their absorption and distribution .
Result of Action
It’s known that it participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Action Environment
It’s known that pyridine n-oxides are hygroscopic solids, indicating that moisture in the environment could potentially affect their stability .
Properties
IUPAC Name |
2-chloro-6-methoxy-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-13-8-11(7-12(14)15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPJSPSCURMIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)OCC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![3-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531533.png)


amine](/img/structure/B1531541.png)
![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
amine](/img/structure/B1531547.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)


![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)
